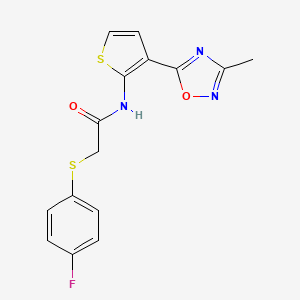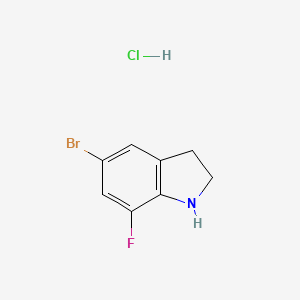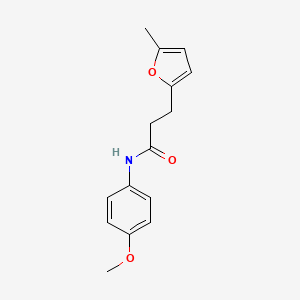
N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide, also known as MAFP, is a chemical compound that has been widely used in scientific research for its unique properties. MAFP is a reversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids and other fatty acid amides in the body.
Mecanismo De Acción
N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide inhibits FAAH by binding to the enzyme's active site, preventing it from hydrolyzing endocannabinoids and other fatty acid amides. This results in an increase in the levels of these molecules, which can then activate cannabinoid receptors and other signaling pathways in the body. The exact mechanism of action of N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide is still being studied, but it is believed to involve both reversible and irreversible inhibition of FAAH.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has been shown to have a wide range of biochemical and physiological effects in various animal models and cell cultures. It has been shown to reduce pain and inflammation, improve mood and anxiety, and inhibit drug addiction and relapse. It has also been shown to have neuroprotective and anti-tumor effects, although more research is needed to fully understand these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has several advantages for lab experiments, including its high potency, selectivity, and reversible inhibition of FAAH. It can be used to study the role of endocannabinoids and other fatty acid amides in various physiological and pathological processes, and it can be administered in vivo or in vitro. However, N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide also has some limitations, including its potential toxicity and off-target effects, which need to be carefully controlled and monitored.
Direcciones Futuras
There are several future directions for research on N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide and its related compounds. One area of interest is the development of more potent and selective FAAH inhibitors for therapeutic use in various conditions. Another area of interest is the study of the role of endocannabinoids and other fatty acid amides in various physiological and pathological processes, including pain, inflammation, anxiety, and addiction. Finally, the use of N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide and its related compounds in drug discovery and development is an area of active research, with the potential for new treatments for a wide range of conditions.
Métodos De Síntesis
N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzylamine with 5-methylfurfuryl chloride to form an intermediate, which is then reacted with 3-bromopropionyl chloride to yield N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide. This method has been successfully used to produce N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide in high yields and purity.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has been extensively used in scientific research to study the role of endocannabinoids and other fatty acid amides in various physiological and pathological processes. It has been shown to inhibit FAAH activity in vitro and in vivo, leading to an increase in endocannabinoid levels and other fatty acid amides. This has allowed researchers to investigate the role of these molecules in pain, inflammation, anxiety, depression, addiction, and other conditions.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-3-6-14(19-11)9-10-15(17)16-12-4-7-13(18-2)8-5-12/h3-8H,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQAHRZJKOGVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2793302.png)
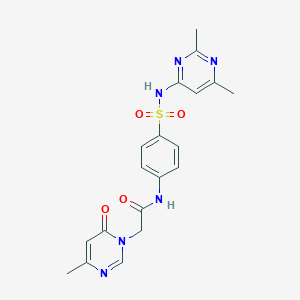
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2793305.png)
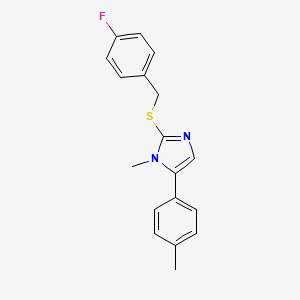
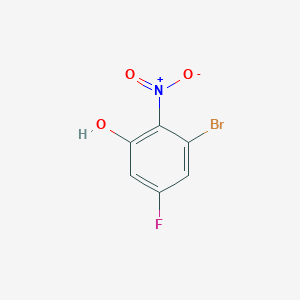
![N-(2,5-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2793310.png)
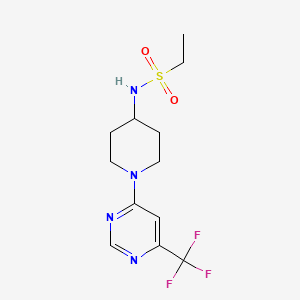
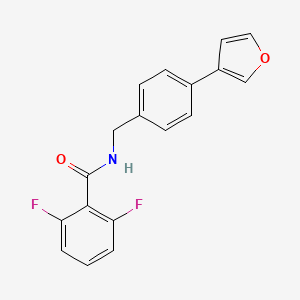
![2-(4-fluorophenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2793315.png)
![6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine](/img/structure/B2793316.png)
![1-[4-(Difluoromethoxy)-2-methylphenyl]ethanamine;hydrochloride](/img/structure/B2793317.png)

